molecular formula C19H39BrO3 B14395908 Acetic acid;1-bromoheptadecan-2-ol CAS No. 90012-72-9

Acetic acid;1-bromoheptadecan-2-ol

Katalognummer: B14395908
CAS-Nummer: 90012-72-9
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: YQCUUNIOCJXTPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-bromoheptadecan-2-ol is a compound that combines the properties of acetic acid and 1-bromoheptadecan-2-ol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly used in various industrial and household applications 1-bromoheptadecan-2-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a long carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromoheptadecan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-heptadecanol with bromine to form 1-bromoheptadecan-2-ol. This reaction typically requires the presence of a solvent such as carbon tetrachloride and is carried out under controlled conditions to ensure the selective bromination of the alcohol group .

Another method involves the esterification of 1-bromoheptadecan-2-ol with acetic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The resulting product is this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of acetic acid;1-bromoheptadecan-2-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and hydroxyl group play key roles in its reactivity and interactions. For example, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-bromoheptadecan-2-ol: Shares the bromine and hydroxyl functional groups but lacks the acetic acid component.

    Acetic acid: A simple carboxylic acid without the long carbon chain and bromine atom.

    1-heptadecanol: Contains the long carbon chain and hydroxyl group but lacks the bromine atom and acetic acid component.

Uniqueness

Acetic acid;1-bromoheptadecan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

90012-72-9

Molekularformel

C19H39BrO3

Molekulargewicht

395.4 g/mol

IUPAC-Name

acetic acid;1-bromoheptadecan-2-ol

InChI

InChI=1S/C17H35BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18;1-2(3)4/h17,19H,2-16H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

YQCUUNIOCJXTPG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(CBr)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.